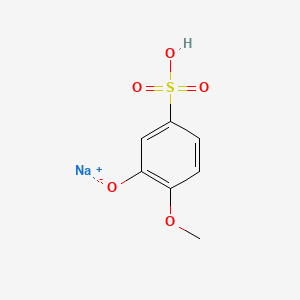
Sodium;2-methoxy-5-sulfophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-methoxy-5-sulfophenolate is an organic compound with the molecular formula C₇H₇NaO₅S. It is a sodium salt derivative of benzenesulfonic acid, characterized by the presence of hydroxy and methoxy functional groups on the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-methoxy-5-sulfophenolate typically involves the sulfonation of 3-hydroxy-4-methoxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-methoxy-5-sulfophenolate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Sodium;2-methoxy-5-sulfophenolate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a standard in analytical techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Used in the manufacture of detergents, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium;2-methoxy-5-sulfophenolate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzenesulfonic acid sodium salt
- 3-Methoxybenzenesulfonic acid sodium salt
- 4-Methoxybenzenesulfonic acid sodium salt
Uniqueness
Sodium;2-methoxy-5-sulfophenolate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. This dual functionality enhances its reactivity and versatility in various applications compared to similar compounds .
Properties
CAS No. |
18436-49-2 |
|---|---|
Molecular Formula |
C7H7NaO5S |
Molecular Weight |
226.178 |
IUPAC Name |
sodium;2-methoxy-5-sulfophenolate |
InChI |
InChI=1S/C7H8O5S.Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
VPUTVFKWJZHJIE-UHFFFAOYSA-M |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)[O-].[Na+] |
Synonyms |
3-Hydroxy-4-methoxybenzenesulfonic acid sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















